molecular formula C15H19N3O B7499842 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B7499842
M. Wt: 257.33 g/mol
InChI Key: AHJKFBWFLFNDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TAP-144, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolines and has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. In

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its pharmacological effects by modulating the activity of certain receptors in the brain and peripheral nervous system. Specifically, 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to bind to the sigma-1 receptor, which plays a role in regulating various cellular processes, including calcium signaling and protein synthesis. By modulating the activity of the sigma-1 receptor, 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide may be able to regulate the release of neurotransmitters and modulate pain signaling pathways.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to possess a wide range of biochemical and physiological effects. In preclinical studies, 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-anxiety and anti-depressant effects, making it a potential treatment option for psychiatric disorders such as anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potent pharmacological effects, which make it a promising candidate for the treatment of various diseases. Additionally, 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses. However, one of the limitations of 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in humans.

Future Directions

There are several future directions for the research and development of 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is to investigate the potential of 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a treatment option for chronic pain conditions such as arthritis and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate the potential of 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a treatment option for psychiatric disorders such as anxiety and depression. Overall, the research on 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is still in its early stages, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized using a multi-step process involving the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with 2-methylphenylamine and acetic anhydride. The final product is obtained after purification using column chromatography. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and pain management. In preclinical studies, 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. 2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(2-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10-7-5-6-8-13(10)9-14(19)16-15-11(2)17-18(4)12(15)3/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJKFBWFLFNDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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